(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid is a chiral compound with significant relevance in pharmaceutical research and chemical synthesis. Its unique structure, featuring a tert-butoxycarbonyl protecting group and a fluorophenyl moiety, makes it an intriguing candidate for various applications in medicinal chemistry. This compound is often utilized in the development of drugs that target specific biological pathways.
The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid typically involves several key steps:
The synthesis often employs techniques such as chromatography for purification and characterization methods like nuclear magnetic resonance spectroscopy for structural confirmation. The use of chiral reagents may also be necessary to ensure the desired stereochemistry .
The molecular structure of (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid can be represented using various notations:
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)Cc1cc(F)c(F)cc1F
PUMMDCKRQRQFAD-LLVKDONJSA-N
This compound features a central butanoic acid chain with a fluorinated phenyl group and a protected amino group, contributing to its biological activity and stability .
The accurate mass of (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid is reported as 297.32 g/mol, with additional structural data available from chemical databases .
(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid participates in various chemical reactions typical for amino acids and their derivatives:
These reactions are often conducted under controlled environments using solvents that promote reactivity while minimizing side reactions. Analytical techniques such as high-performance liquid chromatography are employed to monitor reaction progress and product purity .
The mechanism of action for (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid primarily relates to its role as an intermediate in drug synthesis. Its structure allows it to interact with biological targets through:
Research indicates that modifications to the fluorophenyl moiety can significantly alter biological activity, making this compound a valuable scaffold in drug design .
Relevant analyses suggest that this compound exhibits favorable properties for pharmaceutical applications, including high bioavailability potential due to its solubility profile .
(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid finds applications primarily in:
Its unique properties make it an essential component in developing new therapeutic agents aimed at treating various diseases .
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1